molecular formula C14H18ClN3O3 B7092700 Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate

Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B7092700
M. Wt: 311.76 g/mol
InChI Key: IEBQHZORMMFZDY-UHFFFAOYSA-N
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Description

Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-3-yl moiety, followed by the introduction of the 4-(4-chloropyridin-2-yl)piperazine group. Key steps include nucleophilic substitution and esterification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Oxazole derivatives: Share structural similarities and exhibit diverse biological activities.

    Piperazine-containing compounds: Commonly found in various drugs and bioactive molecules.

    Chloropyridine derivatives: Known for their pharmacological properties.

Uniqueness

Oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

oxolan-3-yl 4-(4-chloropyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c15-11-1-3-16-13(9-11)17-4-6-18(7-5-17)14(19)21-12-2-8-20-10-12/h1,3,9,12H,2,4-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBQHZORMMFZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)N2CCN(CC2)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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